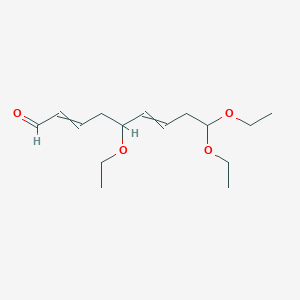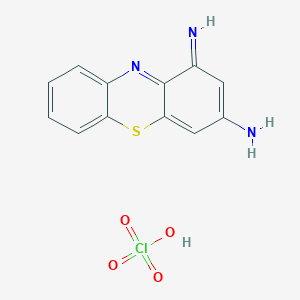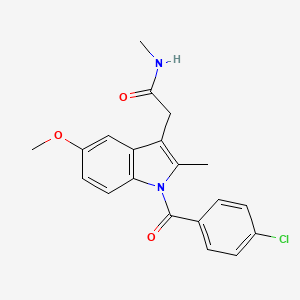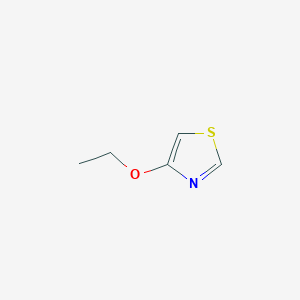
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propyn-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propyn-1-aminium chloride is a complex organic compound with a unique structure It is characterized by the presence of a propynyl group, a diethylamino group, and a trimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propyn-1-aminium chloride typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable acyl chloride to form an amide intermediate. This intermediate is then reacted with a trimethylphenylamine derivative under controlled conditions to introduce the trimethylphenylamino group. Finally, the propynyl group is introduced through a reaction with propargyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propyn-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propyn-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propyn-1-aminium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide
- 2-amino-N,N-diethyl-2-oxo-N-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}ethanaminium chloride
Uniqueness
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propyn-1-aminium chloride is unique due to its specific structural features, such as the presence of the propynyl group. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
79143-65-0 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-ynylazanium;chloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6;/h1,11-12H,8-10,13H2,2-6H3;1H |
InChI Key |
KWJMPMFRCSXRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC#C)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)




![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)





